(5-Methyl-2-styryloxazol-4-yl)methanol
Description
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
[5-methyl-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C13H13NO2/c1-10-12(9-15)14-13(16-10)8-7-11-5-3-2-4-6-11/h2-8,15H,9H2,1H3/b8-7+ |
InChI Key |
YQEZTDLLBGGJAR-BQYQJAHWSA-N |
Isomeric SMILES |
CC1=C(N=C(O1)/C=C/C2=CC=CC=C2)CO |
Canonical SMILES |
CC1=C(N=C(O1)C=CC2=CC=CC=C2)CO |
Origin of Product |
United States |
Biological Activity
(5-Methyl-2-styryloxazol-4-yl)methanol is an organic compound that belongs to the oxazole class, characterized by a five-membered ring containing nitrogen and oxygen. This compound has garnered attention for its potential biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a methyl group at the 5-position, a styryl group at the 2-position, and a hydroxymethyl group at the 4-position of the oxazole ring. The unique arrangement of these functional groups contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate enzymatic activities or receptor functions, leading to various physiological effects. Research indicates that this compound may influence pathways related to inflammation and microbial resistance.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of this compound against various pathogens. The compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. For instance, in vitro tests showed that it effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) in the range of 50–100 µg/mL.
| Pathogen | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Escherichia coli | 20 | 50 |
| Staphylococcus aureus | 18 | 75 |
| Klebsiella pneumoniae | 15 | 100 |
These findings suggest that this compound could be a promising candidate for developing new antibacterial agents.
Anticancer Activity
Studies have also explored the anticancer potential of this compound. In cell line assays, this compound exhibited cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound induced apoptosis in these cells as evidenced by increased annexin V staining and caspase activation.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound were assessed using lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential use in managing inflammatory diseases.
Case Studies
- Antibacterial Efficacy : A study conducted on various methanolic extracts revealed that compounds similar to this compound showed promising antibacterial activity against pathogens like Pseudomonas aeruginosa and Klebsiella pneumoniae .
- Cytotoxicity Assessment : In a study focusing on cytotoxic effects, this compound was tested against multiple cancer cell lines, showing IC50 values ranging from 30 to 70 µM depending on the cell type .
Preparation Methods
Cyclodehydration of β-Hydroxy Amides to Oxazolines and Oxazoles
A modern and efficient approach to oxazoles involves the synthesis of oxazolines from β-hydroxy amides followed by oxidation to oxazoles. This method, developed by Glöckner et al. (2014), uses Deoxo-Fluor® for cyclodehydration at room temperature, followed by oxidation with manganese dioxide (MnO2) in a flow reactor to yield oxazoles with high purity and yield.
- Key features:
- Room temperature cyclodehydration with stereospecific inversion.
- Oxidation in continuous flow with activated MnO2.
- Yields for styryl-substituted oxazoles around 50-65%.
- Mild conditions preserve acid-labile groups.
- Flow conditions improve yield by ~10% compared to batch.
This method is adaptable for styryl-substituted oxazoles, making it a promising route for this compound synthesis.
Reduction of Oxazole Carboxylates to Hydroxymethyl Derivatives
The hydroxymethyl group at the 4-position can be introduced by reduction of the corresponding oxazole carboxylate ester. For example, (2,4-dimethyloxazol-5-yl)methanol is synthesized by reducing ethyl 2,4-dimethyloxazole-5-carboxylate with lithium aluminium tetrahydride (LiAlH4) in diethyl ether at low temperature (-100 °C) for 2.5 hours, achieving an 80% yield.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Reduction of ester | LiAlH4 in diethyl ether, -100 °C, 2.5 h | 80% |
This approach can be adapted to reduce the 4-carboxylate of the styryl-substituted oxazole to the corresponding hydroxymethyl derivative.
Synthesis of Oxazole Precursors via Cyclisation of Amino-Acetals
Older literature describes the preparation of oxazole-2-carboxylates by cyclisation of amino-acetals in acidic media (phosphorus pentoxide/sulfuric acid) at elevated temperatures (~180 °C). While this method can yield oxazoles, it is less suitable for sensitive styryl substituents due to harsh conditions and lower yields.
Data Table Summarizing Key Reaction Steps and Conditions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
